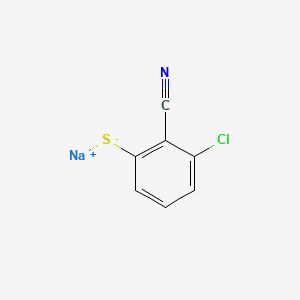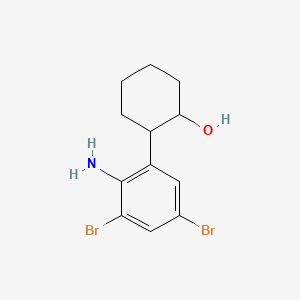
2-(2-Amino-3,5-dibromophenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-3,5-dibromophenyl)cyclohexanol is a chemical compound known for its unique structure and properties. It is derived from 1,3,5-tribromobenzene and is used in various scientific and industrial applications. This compound is characterized by the presence of amino and dibromo groups attached to a phenyl ring, which is further connected to a cyclohexanol moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine and a suitable solvent, such as chloroform or methanol, under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-3,5-dibromophenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-Amino-3,5-dibromophenyl)cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and inhibitors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting respiratory diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-3,5-dibromophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in the context of respiratory diseases, it acts as a secretolytic agent, promoting the clearance of mucus from the respiratory tract. This is achieved through the stimulation of surfactant synthesis and release by type II pneumocytes, which reduces mucus adhesion and improves transport .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3,5-dibromobenzyl alcohol
- 1,3,5-Tribromobenzene
- 2-Amino-3,5-dibromophenylmethanol
Uniqueness
Compared to these similar compounds, 2-(2-Amino-3,5-dibromophenyl)cyclohexanol is unique due to its cyclohexanol moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C12H15Br2NO |
|---|---|
Peso molecular |
349.06 g/mol |
Nombre IUPAC |
2-(2-amino-3,5-dibromophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15Br2NO/c13-7-5-9(12(15)10(14)6-7)8-3-1-2-4-11(8)16/h5-6,8,11,16H,1-4,15H2 |
Clave InChI |
XMVKIMCHCZXJTL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C2=C(C(=CC(=C2)Br)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
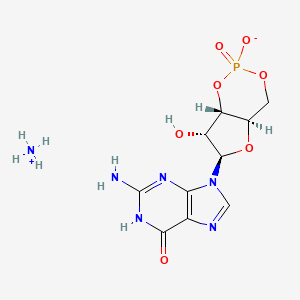
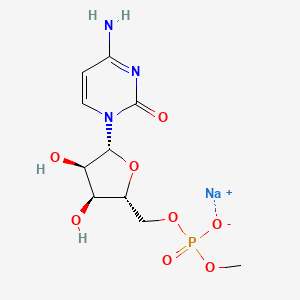
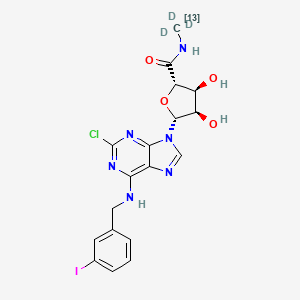
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)

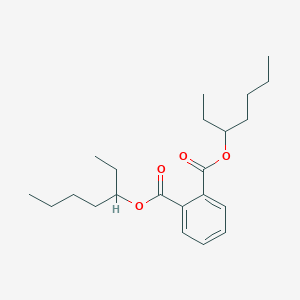
![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)

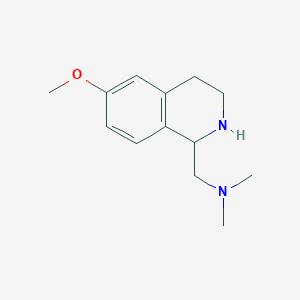
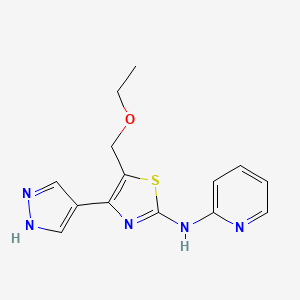
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)
